

Solubility and Stability of 2-Hydrazinopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **2-Hydrazinopyrimidine**

Cat. No.: **B184050**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility and Stability of **2-Hydrazinopyrimidine**

Introduction

2-Hydrazinopyrimidine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a pyrimidine ring substituted with a reactive hydrazine group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. The hydrazine moiety is a potent nucleophile, readily participating in reactions to form hydrazones, pyrazoles, and other nitrogen-containing heterocycles.^[1] Understanding the fundamental physicochemical properties of **2-Hydrazinopyrimidine**, particularly its solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the available technical information on these properties, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2-Hydrazinopyrimidine

A summary of the key physicochemical properties of **2-Hydrazinopyrimidine** is presented in the table below. It is often supplied as a hydrate, which can influence its physical properties.^[2]

Property	Value	Reference
Molecular Formula	C ₄ H ₆ N ₄	[3]
Molecular Weight	110.12 g/mol (anhydrous basis)	[2][3]
CAS Number	7504-94-1	[2][3]
Appearance	White to light yellow powder or crystals	[1]
Melting Point	110-115 °C	[2]
Computed XLogP3-AA	-0.2	[3]
Topological Polar Surface Area	63.8 Å ²	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]

Solubility Profile of 2-Hydrazinopyrimidine

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.

Qualitative Solubility

2-Hydrazinopyrimidine is reported to be moderately soluble in polar solvents.[1] This is consistent with its chemical structure, which contains multiple nitrogen atoms capable of forming hydrogen bonds with protic solvents.

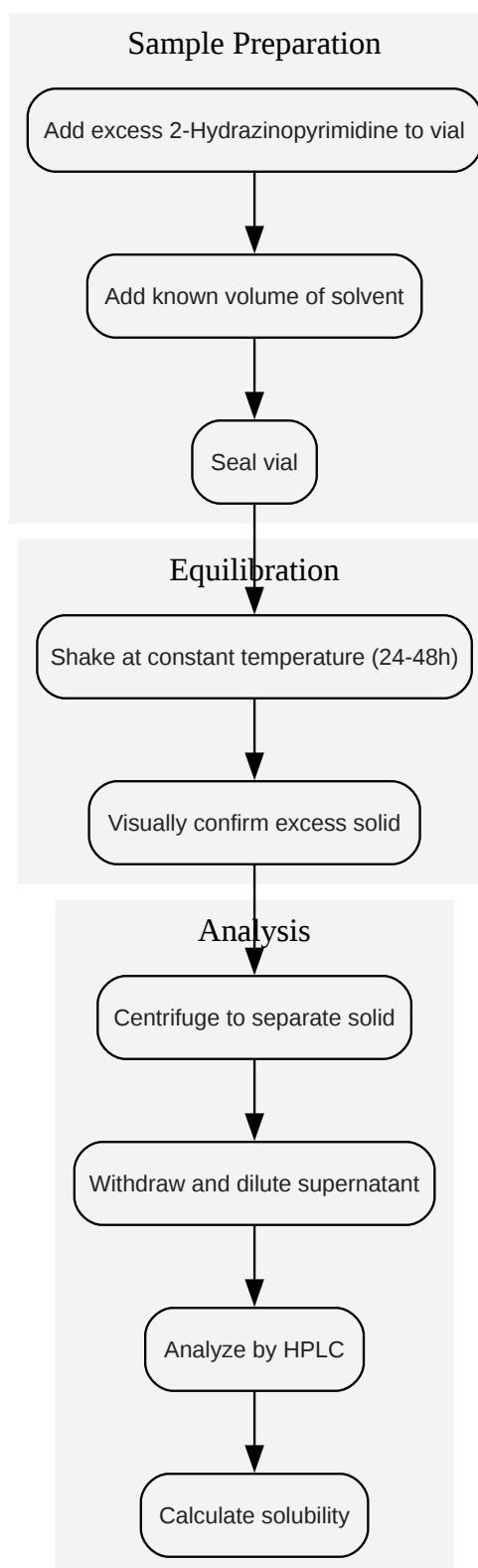
- Water: Its solubility in water is pH-dependent.[1] The pyrimidine ring and the hydrazine group have basic nitrogen atoms that can be protonated at acidic pH, increasing the compound's polarity and aqueous solubility.
- Polar Organic Solvents: It exhibits moderate solubility in solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

Factors Influencing Solubility

- pH: The solubility of **2-Hydrazinopyrimidine** in aqueous solutions is significantly influenced by pH due to the presence of ionizable groups. The pyrimidine ring contains two nitrogen atoms with pKa values characteristic of diazines, and the hydrazine moiety also has a basic character. At a pH below the pKa of the protonated form, the compound will exist predominantly as a more soluble salt.
- Temperature: In general, the solubility of solid compounds in liquid solvents increases with temperature. However, the thermal lability of **2-Hydrazinopyrimidine** must be considered, as elevated temperatures may lead to degradation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of **2-Hydrazinopyrimidine** in a given solvent.


Objective: To determine the saturation solubility of **2-Hydrazinopyrimidine** in a selected solvent at a specific temperature.

Materials:

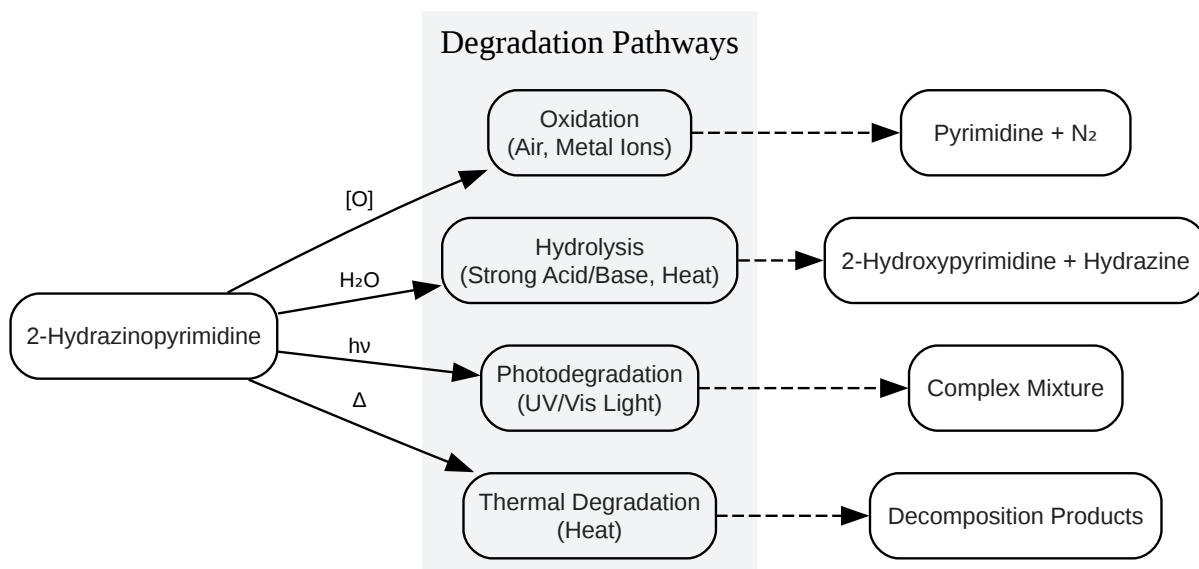
- **2-Hydrazinopyrimidine**
- Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)
- Volumetric flasks
- Scintillation vials or sealed tubes
- Orbital shaker with temperature control
- Centrifuge
- HPLC system with a suitable column and detector
- Analytical balance

Procedure:

- Add an excess amount of **2-Hydrazinopyrimidine** to a scintillation vial.
- Add a known volume of the selected solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
- Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, visually inspect the vial to ensure that excess solid is still present.
- Centrifuge the suspension at a high speed to separate the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted sample by a validated HPLC method to determine the concentration of **2-Hydrazinopyrimidine**.
- Calculate the solubility in mg/mL or mol/L.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.


Stability Profile of 2-Hydrazinopyrimidine

The stability of **2-Hydrazinopyrimidine** is a critical consideration for its synthesis, storage, and handling. It is known to be an air- and heat-sensitive solid.[\[1\]](#)

Degradation Pathways

While specific degradation studies on **2-Hydrazinopyrimidine** are not extensively reported, its chemical structure suggests several potential degradation pathways:

- Oxidation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by air (autoxidation), metal ions, or other oxidizing agents. Oxidation can lead to the formation of diimide, which can further decompose to nitrogen gas and pyrimidine.
- Hydrolysis: Although hydrazines are generally stable to hydrolysis, under forced conditions (e.g., strong acid or base and heat), the C-N bond of the hydrazino group could be cleaved, leading to the formation of 2-hydroxypyrimidine and hydrazine.
- Photodegradation: Many nitrogen-containing aromatic compounds are susceptible to photodegradation. Exposure to UV or visible light could potentially lead to complex degradation pathways, including oxidation and ring cleavage.
- Thermal Degradation: As a heat-sensitive compound, **2-Hydrazinopyrimidine** can decompose at elevated temperatures. The decomposition may involve the loss of the hydrazine group and subsequent reactions of the pyrimidine ring.

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways of **2-Hydrazinopyrimidine**.

Recommended Storage Conditions

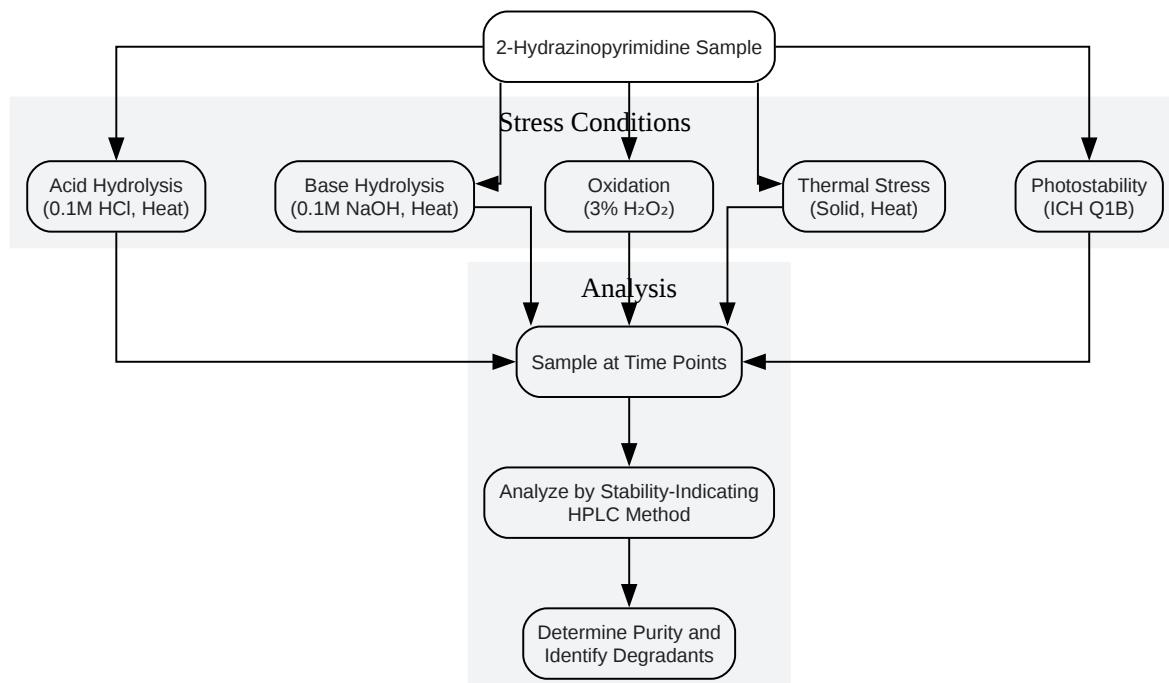
To ensure its integrity, **2-Hydrazinopyrimidine** should be stored under controlled conditions:

- Temperature: Refrigeration (0-10°C) is recommended.[1] For long-term storage, -20°C is advisable.[1]
- Atmosphere: Storage under an inert gas such as nitrogen or argon is crucial to prevent oxidation.[1]
- Light: The compound should be protected from light.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of **2-Hydrazinopyrimidine** under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).


Materials:

- **2-Hydrazinopyrimidine**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Photostability chamber
- Oven
- HPLC-UV or LC-MS system

Procedure:

- Acid Hydrolysis: Dissolve **2-Hydrazinopyrimidine** in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Dissolve **2-Hydrazinopyrimidine** in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.
- Oxidative Degradation: Treat a solution of **2-Hydrazinopyrimidine** with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.
- Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 70°C).
- Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[\[4\]](#)[\[5\]](#) A dark control sample should be stored under the same conditions to exclude thermal degradation.

- At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
- Analyze the samples using a stability-indicating HPLC method to determine the amount of remaining **2-Hydrazinopyrimidine** and to detect the formation of any degradation products.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 2-Hydrazinopyrimidine hydrate 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [solubility and stability of 2-Hydrazinopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184050#solubility-and-stability-of-2-hydrazinopyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com